(E)-3-(Thiazol-4-yl)acrylic acid
Description
Significance of Thiazole-Containing Compounds in Chemical Synthesis and Biological Science
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. eurekaselect.comnih.gov Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its biological importance. eurekaselect.comresearchgate.net Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. eurekaselect.comnih.govresearchgate.net The aromatic nature of the thiazole ring allows for various chemical modifications, making it an attractive building block for synthesizing new therapeutic agents. nih.govjetir.org In chemical synthesis, thiazoles serve as versatile intermediates for constructing more complex molecular architectures. jetir.orgnih.gov
Historical Context and Evolution of Research on (E)-3-(Thiazol-4-yl)acrylic acid
The journey of thiazole chemistry began with the pioneering work of Hofmann and Hantsch. eurekaselect.com While the specific historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, research on thiazole derivatives has been steadily growing for decades. eurekaselect.com Early research primarily focused on the fundamental synthesis and characterization of various thiazole-containing molecules. Over time, with the increasing recognition of the pharmacological potential of the thiazole moiety, research has evolved to explore the synthesis of more complex derivatives, including those with acrylic acid side chains, to investigate their biological activities. The development of modern synthetic methodologies has further facilitated the creation of a diverse library of such compounds for screening and development.
Current Research Trajectories and Academic Relevance of this compound
Current research on this compound and its derivatives is highly active and multifaceted. A significant area of focus is in medicinal chemistry, where scientists are designing and synthesizing novel analogs as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles, derived from a lead compound, have shown potent antiproliferative activity against melanoma and prostate cancer cells. nih.gov The academic relevance of this compound stems from its role as a key intermediate and a pharmacologically active scaffold. Its structure allows for systematic modifications to probe structure-activity relationships, a fundamental aspect of drug discovery. nih.gov Furthermore, the compound and its derivatives are utilized in the development of new synthetic methods and as building blocks in materials science.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 133047-17-3 |
| Molecular Formula | C6H5NO2S |
| Molecular Weight | 155.17 g/mol |
| Purity | >98% |
| SMILES | O=C(O)/C=C/C1=CSC=N1 |
Interactive Data Table: Related Thiazole-Acrylic Acid Derivatives and their Properties
| Compound Name | Molecular Formula | Molecular Weight | Reference |
| (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid | C14H12N2O3S | 288.32 | scbt.comchemicalbook.com |
| (2E)-3-[3-METHOXY-4-(1,3-THIAZOL-4-YLMETHOXY)PHENYL]ACRYLIC ACID | C14H13NO4S | 291.32 | chemicalbook.com |
| (2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid | C14H13NO3S | 275.32 | nih.gov |
| (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid | C14H13NO3S | 275.32 | scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO2S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
InChI Key |
IXZOCDJVRALXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Thiazol 4 Yl Acrylic Acid
Established Synthetic Pathways to (E)-3-(Thiazol-4-yl)acrylic acid
Established methods for the synthesis of this compound primarily rely on classic condensation reactions to form the carbon-carbon double bond of the acrylic acid moiety. These reactions are well-documented and provide reliable routes to the target compound.
Condensation Reactions in the Formation of the this compound Skeleton
The Knoevenagel and Perkin reactions represent the most common condensation strategies for synthesizing this compound and its derivatives. wikipedia.orglongdom.orgslideshare.net
The Knoevenagel condensation involves the reaction of thiazole-4-carbaldehyde with an active methylene (B1212753) compound, such as malonic acid or its derivatives, in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). researchgate.netasianpubs.org This reaction proceeds through the formation of an intermediate that subsequently undergoes decarboxylation to yield the desired α,β-unsaturated acid. The use of microwave irradiation has been shown to accelerate this reaction. organic-chemistry.orgresearchgate.net
The Perkin reaction offers an alternative route, utilizing the condensation of an aromatic aldehyde, in this case, thiazole-4-carbaldehyde, with an acid anhydride (B1165640) and its corresponding alkali salt. wikipedia.orglongdom.org This method also leads to the formation of an α,β-unsaturated aromatic acid. longdom.org
| Reaction | Aldehyde | Reagent | Catalyst | Product |
| Knoevenagel Condensation | Thiazole-4-carbaldehyde | Malonic Acid | Pyridine/Piperidine | This compound |
| Perkin Reaction | Thiazole-4-carbaldehyde | Acetic Anhydride | Sodium Acetate (B1210297) | This compound |
Modifications and Optimizations of Existing Synthetic Routes for this compound
Researchers have focused on optimizing these established condensation reactions to improve yields, reduce reaction times, and employ more environmentally friendly conditions. Modifications include the use of alternative catalysts and solvent systems. For instance, the use of diisopropylethylammonium acetate (DIPEAc) as a catalyst in the Knoevenagel condensation has been reported to produce cyanoacrylates in high yields. scielo.org.mx Furthermore, solvent-free conditions, often coupled with microwave assistance, have been successfully applied to the Knoevenagel condensation, offering a greener alternative to traditional methods. organic-chemistry.orgresearchgate.net
Novel Approaches in the Synthesis of this compound
More recent synthetic strategies have explored the use of modern catalytic systems to construct the this compound framework, offering increased efficiency and selectivity.
Transition Metal-Catalyzed Syntheses of this compound and Its Precursors
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful tool for the synthesis of this compound and its precursors.
The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, provides a direct method to form the acrylic acid side chain. wikipedia.orgmdpi.comorganic-chemistry.org In this context, a 4-halothiazole can be coupled with acrylic acid or its esters in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Various palladium sources, such as palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), can be employed. wikipedia.org The reaction often exhibits high trans selectivity, favoring the desired (E)-isomer. organic-chemistry.org
The Suzuki-Miyaura coupling is another valuable palladium-catalyzed reaction for this purpose. nih.govuwindsor.ca This reaction typically involves the coupling of a thiazole (B1198619) boronic acid or ester with a bromo- or iodo-substituted acrylic acid derivative. nih.govntnu.no The synthesis of the required thiazole boronic acid precursors is a key consideration in this approach. ntnu.noderpharmachemica.com
| Reaction | Thiazole Substrate | Coupling Partner | Catalyst | Product |
| Heck Reaction | 4-Halothiazole | Acrylic Acid/Ester | Palladium(II) Acetate | This compound |
| Suzuki Coupling | Thiazole-4-boronic acid | Bromoacrylic Acid | Tetrakis(triphenylphosphine)palladium(0) | This compound |
Organocatalytic Strategies for Asymmetric Synthesis of this compound Derivatives
While the synthesis of racemic this compound is well-established, organocatalysis offers a promising avenue for the asymmetric synthesis of its chiral derivatives. Although specific examples for the direct asymmetric synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied. For instance, chiral amines or phosphines could potentially be used to catalyze the Knoevenagel condensation asymmetrically, leading to enantiomerically enriched products.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is a growing area of interest, aiming to reduce the environmental impact of chemical processes. mdpi.com Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and the development of reusable catalysts. mdpi.comnih.govnih.gov
Microwave-assisted organic synthesis has been shown to significantly shorten reaction times and improve yields in condensation reactions like the Knoevenagel reaction. researchgate.netnih.govnih.goveurekaselect.com The use of water as a solvent or solvent-free conditions further enhances the green credentials of these synthetic routes. organic-chemistry.orgnih.gov The development of solid-supported or recyclable catalysts, such as chitosan-based catalysts, also contributes to more sustainable synthetic processes for thiazole derivatives. nih.gov
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is paramount to its function in various chemical applications. Achieving the correct 'E' geometry of the alkene is a primary challenge addressed by specific synthetic routes.
Control of E/Z Stereoisomerism in this compound Synthesis
The formation of the carbon-carbon double bond in 3-(Thiazol-4-yl)acrylic acid can lead to a mixture of (E) and (Z) stereoisomers. Control over this stereochemistry is typically achieved through the careful selection of reaction pathways and conditions. The Knoevenagel condensation, the Wittig reaction, and the Heck reaction are prominent methods utilized for this purpose.
Knoevenagel Condensation: This reaction involves the condensation of thiazole-4-carbaldehyde with a compound containing an active methylene group, such as malonic acid or its derivatives, followed by decarboxylation. The stereochemical outcome is influenced by the reaction conditions. Studies on related structures, such as the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes, have shown that the choice of aldehyde and solvent can dictate the E/Z ratio. nih.gov For instance, condensation with heteroaromatic aldehydes often leads exclusively to the E-isomer, while reactions with benzaldehyde (B42025) can produce E/Z mixtures. nih.gov The use of basic catalysts like piperidine is common, and subsequent isomerization, sometimes induced by light or changes in solvent polarity, can be used to enrich the desired isomer. mdpi.com
Wittig Reaction: The Wittig reaction provides a reliable method for creating the alkene with defined stereochemistry. lumenlearning.commasterorganicchemistry.com It involves the reaction of thiazole-4-carbaldehyde with a phosphonium (B103445) ylide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org
Stabilized Ylides: Ylides that are stabilized by an electron-withdrawing group (e.g., an ester group) at the carbanion, such as (alkoxycarbonylmethyl)triphenylphosphorane, are less reactive and generally lead to the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org The reaction to form this compound would typically employ an ylide like (ethoxycarbonylmethylidene)triphenylphosphorane followed by hydrolysis of the resulting ester.
Unstabilized Ylides: In contrast, unstabilized ylides (e.g., where the group is alkyl) typically yield the (Z)-alkene. wikipedia.org
The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The formation of the highly stable P=O bond is the driving force for the reaction. lumenlearning.com
Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for C-C bond formation. nih.gov This reaction could, in principle, couple 4-bromothiazole (B1332970) or another halogenated thiazole derivative with acrylic acid or its esters. odinity.comresearchgate.net The reaction typically favors the formation of the trans (E) product. illinois.edu Catalytic systems often involve a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. beilstein-journals.org A base is required to neutralize the hydrogen halide produced during the reaction. nih.gov
Table 1: Comparison of Synthetic Methods for E/Z Control
| Reaction | Reactants | Typical Catalyst/Reagent | Primary Product | Key Considerations |
|---|---|---|---|---|
| Knoevenagel Condensation | Thiazole-4-carbaldehyde, Malonic acid derivative | Piperidine or other bases | (E)-isomer often favored | Reaction conditions and substrate can influence E/Z ratio; potential for isomerization. nih.govmdpi.com |
| Wittig Reaction | Thiazole-4-carbaldehyde, Stabilized phosphonium ylide | Base (e.g., NaH, NaOMe) to form ylide | (E)-isomer | Choice of ylide is critical for stereoselectivity. organic-chemistry.orgwikipedia.org |
| Heck Reaction | 4-Halothiazole, Acrylic acid/ester | Pd(OAc)₂, Phosphine ligand, Base | (E)-isomer | Requires a halogenated thiazole precursor and a palladium catalyst. nih.govillinois.edu |
Chiral Auxiliary Approaches for Enantioselective Synthesis of Related Structures
While this compound itself is achiral, the principles of asymmetric synthesis are crucial for creating chiral derivatives or related structures where stereochemistry at a β-position is required. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com
One of the most successful strategies involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. researchgate.net This approach has been widely applied in asymmetric aldol (B89426) reactions, alkylations, and other C-C bond-forming reactions. researchgate.netresearchgate.net
General Strategy using Oxazolidinone Auxiliaries:
Acylation: A chiral oxazolidinone (available in both enantiomeric forms) is acylated with an appropriate acid chloride to form an N-acyl oxazolidinone.
Stereoselective Reaction: The N-acyl group can then undergo a variety of reactions. For example, in an aldol reaction, the enolate is formed using a base, and its subsequent reaction with an aldehyde (like thiazole-4-carbaldehyde) proceeds with high diastereoselectivity. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Auxiliary Removal: After the desired stereocenter has been created, the chiral auxiliary is cleaved, often by hydrolysis or alcoholysis, to yield the enantiomerically enriched carboxylic acid, ester, or other derivative, and the auxiliary can be recovered for reuse. wikipedia.orgrsc.org
Other notable chiral auxiliaries include camphorsultams and pseudoephedrine amides, which operate on similar principles of steric shielding to induce asymmetry. wikipedia.org These methods have been instrumental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential. researchgate.net
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, Alkylations, Acylations | Steric hindrance from the substituent on the auxiliary directs the approach of the electrophile. | researchgate.netresearchgate.net |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Michael additions, Alkylations | Rigid bicyclic structure provides effective facial shielding of the reactive intermediate. | wikipedia.org |
| Pseudoephedrine | Alkylation of carboxylic acids | The methyl and hydroxyl groups on the auxiliary direct the approach of the electrophile to the enolate. | wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Alkylation of glycine (B1666218) derivatives | Axial chirality of the BINOL unit creates a chiral environment for the reaction. | wikipedia.org |
Scale-Up Considerations and Process Chemistry for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process chemistry aims to develop robust, scalable, and economically viable synthetic routes.
For a compound like this compound, a Knoevenagel or Wittig-type reaction would likely be favored for scale-up due to the relatively inexpensive starting materials and well-understood reaction conditions.
Key considerations for scale-up include:
Starting Material Sourcing: The availability and cost of thiazole-4-carbaldehyde and the corresponding C2-building block (e.g., malonic acid or a Wittig salt) are critical. The synthesis of the thiazole heterocycle itself is a key upstream process. nih.govnih.gov
Reaction Conditions:
Solvent Selection: Solvents must be chosen based on reaction performance, cost, safety (flashpoint, toxicity), and ease of recovery and recycling.
Temperature and Pressure Control: Reactions must be designed to be run safely in large reactors, with efficient heat transfer to control exothermic events.
Reagent Stoichiometry: Minimizing the excess of any single reagent is crucial for cost-efficiency and to simplify purification.
Catalyst Selection and Recovery: If a catalytic method like the Heck reaction is used, the cost of the palladium catalyst and the efficiency of its recovery and reuse are major economic drivers. The removal of residual metal from the final product is also a critical quality control step.
Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. The choice of crystallization solvent is critical for obtaining the desired polymorph and purity.
Process Safety: A thorough hazard evaluation must be conducted to identify potential risks, such as runaway reactions, toxic reagents, or flammable solvents.
The development of a commercial process for this compound would involve a multi-stage optimization campaign to address these factors, ensuring the final process is safe, robust, and meets the required quality and cost targets.
Chemical Reactivity and Derivatization of E 3 Thiazol 4 Yl Acrylic Acid
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring of (E)-3-(Thiazol-4-yl)acrylic acid
The thiazole ring is a π-electron-rich heterocycle, but its reactivity towards electrophilic aromatic substitution is influenced by the presence of the electron-withdrawing acrylic acid group at the C4 position. In general, the thiazole ring's electron density is highest at the C5 position, making it the most probable site for electrophilic attack. wikipedia.org The nitrogen atom at position 3 can be protonated, and the C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com
The acrylic acid substituent at C4 deactivates the ring towards electrophilic attack, yet substitution is still possible, preferentially at the C5 position. pharmaguideline.com The specific conditions required for reactions like halogenation, nitration, or sulfonation on the thiazole ring of this compound would need to overcome the deactivating effect of the acrylic acid group. While general thiazole chemistry suggests C5 as the primary site for electrophilic substitution, the presence of the C4-substituent directs electrophiles to this position. wikipedia.orgpharmaguideline.com
Reactions of the Acrylic Acid Moiety in this compound
The acrylic acid portion of the molecule offers a variety of reaction possibilities, including transformations of the carboxyl group and the carbon-carbon double bond.
The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic methodologies.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction is typically performed at elevated temperatures. google.com For instance, the esterification of acrylic acid with ethanol (B145695) has been studied using sulfuric acid as a catalyst, with reaction temperatures ranging from 50 to 70 °C. researchgate.net The use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. researchgate.net A variety of alcohols, including primary and secondary alcohols, can be used in these reactions. google.com
Amidation: Amides can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alcohol, Acid Catalyst | (E)-3-(thiazol-4-yl)acrylate ester | Esterification |
| This compound | Thionyl chloride, then Amine | (E)-3-(thiazol-4-yl)acrylamide | Amidation |
The carbon-carbon double bond in the acrylic acid moiety can be reduced to a single bond through hydrogenation. dalalinstitute.com This is typically accomplished using heterogeneous catalysis with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas. openstax.orgorganic-chemistry.org The process involves the syn-addition of two hydrogen atoms across the double bond. openstax.org
Alternative methods for the reduction of alkenes include transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. organic-chemistry.org More recent developments include the use of cobalt/photoredox dual catalysis with ascorbic acid as a hydrogen atom transfer agent, offering a more environmentally friendly approach. nih.gov
| Reaction | Catalyst/Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-(Thiazol-4-yl)propanoic acid |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 3-(Thiazol-4-yl)propanoic acid |
| HAT Hydrogenation | Cobalt/photoredox catalyst, Ascorbic acid | 3-(Thiazol-4-yl)propanoic acid |
The acrylic acid system, being an activated alkene, has the potential to participate in cycloaddition reactions. For example, acrylic acid derivatives can undergo [3+2] cycloaddition reactions with nitrones to form isoxazolidines. icm.edu.pl While specific examples involving this compound are not prevalent in the searched literature, the reactivity pattern of similar acrylic systems suggests this possibility. Thiazoles themselves can also participate in cycloaddition reactions, though often requiring high temperatures. wikipedia.org For instance, Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org
Functionalization of the Thiazole Heterocycle in this compound
Beyond electrophilic substitution, the thiazole ring can be functionalized through other modern synthetic methods.
The thiazole ring can be deprotonated at the C2 position using a strong base, such as an organolithium reagent, to form a nucleophilic species. pharmaguideline.com This lithiated thiazole can then react with various electrophiles.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to introduce aryl alkynyl substituents onto the thiazole core, demonstrating a powerful method for extending the π-system of thiazole derivatives. rsc.org This suggests that this compound, after suitable modification or protection of the carboxylic acid group, could potentially undergo similar cross-coupling reactions to introduce new substituents at the C2 or C5 positions of the thiazole ring.
| Reaction | Position on Thiazole Ring | Reagents | Potential Product |
| Deprotonation/Alkylation | C2 | Organolithium, then Alkyl halide | 2-Alkyl-(E)-3-(thiazol-4-yl)acrylic acid derivative |
| Sonogashira Coupling | C2 or C5 (if halogenated) | Alkyne, Pd catalyst, Cu catalyst, Base | Alkyne-substituted this compound derivative |
N-Oxidation and Other Heteroatom Modifications
The heteroatoms of the thiazole ring, nitrogen and sulfur, are potential sites for chemical modification, including oxidation. Such modifications can significantly alter the electronic properties and biological activity of the molecule.
N-Oxidation: The nitrogen atom in the thiazole ring can undergo oxidation to form a thiazole N-oxide. This transformation is a known reaction for thiazole derivatives, although specific studies detailing the N-oxidation of this compound are not extensively documented in the reviewed literature. Generally, oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid (HOF) complexed with acetonitrile (B52724) are used for this purpose. The oxidation to an N-oxide introduces a significant dipole moment and can enhance the ability of the molecule to form hydrogen bonds, which can be a valuable modification in the context of medicinal chemistry.
Oxidation of Thiazoline (B8809763) Precursors: While direct heteroatom modification on the final acrylic acid product is not widely reported, the synthesis of substituted thiazoles often involves the oxidation of a thiazoline precursor. For instance, the conversion of 4-carboxylate thiazolines to their corresponding thiazole derivatives can be achieved through oxidation by molecular oxygen. researchgate.net This process is facilitated by the presence of a base, which is thought to promote the formation of an enolate intermediate, a necessary step for the subsequent oxidation and aromatization. researchgate.net Another method for the aromatization of thiazolines to thiazoles is the use of manganese dioxide (MnO2), which has been shown to be effective for a variety of 2,4-disubstituted thiazolines. nih.govresearchgate.net These precursor modifications highlight a synthetic strategy where heteroatom-involved reactions are crucial for the formation of the core thiazole structure.
Mechanistic Investigations of Key Transformations Involving this compound
The primary transformation for the synthesis of this compound is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.
Knoevenagel-Doebner Condensation Mechanism: The synthesis of this compound can be achieved via the condensation of thiazole-4-carbaldehyde with malonic acid. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638). wikipedia.orgorientjchem.org The mechanism proceeds through several key steps:
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene group of malonic acid, forming a resonance-stabilized enolate ion. orientjchem.org
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiazole-4-carbaldehyde. This results in a nucleophilic addition, forming an aldol-type intermediate. wikipedia.org
Dehydration: The intermediate undergoes dehydration, where a molecule of water is eliminated to form a carbon-carbon double bond, yielding an α,β-unsaturated dicarboxylic acid derivative.
Decarboxylation: When the reaction is performed using the Doebner modification, typically in refluxing pyridine, the resulting intermediate undergoes decarboxylation, where a molecule of carbon dioxide is lost, leading to the final product, this compound. wikipedia.orgorganic-chemistry.org The trans (E) isomer is generally the more stable and favored product. lscollege.ac.in
This reaction is a cornerstone in the synthesis of cinnamic acid derivatives and their heterocyclic analogues, providing a reliable method for creating the α,β-unsaturated carboxylic acid structure. rsc.org
Advanced Structural Elucidation and Conformational Analysis of E 3 Thiazol 4 Yl Acrylic Acid and Its Derivatives
Spectroscopic Analysis for Fine Structural Features of (E)-3-(Thiazol-4-yl)acrylic acid
Spectroscopic techniques are paramount in determining the detailed structural and conformational properties of this compound in various states.
High-resolution NMR spectroscopy is the definitive method for confirming the stereochemistry of the alkene moiety in this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide unambiguous evidence for the E (trans) configuration.
In the ¹H NMR spectrum, the two vinylic protons of the acrylic acid group exhibit a characteristic coupling constant (J-coupling). For a trans configuration, this coupling constant is typically large, in the range of 15-18 Hz. researchgate.net This is in stark contrast to the smaller coupling constant (10-12 Hz) expected for the corresponding cis isomer. chemicalbook.com The chemical shifts of the vinylic protons are influenced by the electron-withdrawing nature of the adjacent carboxyl group and the aromatic thiazole (B1198619) ring. The proton on the carbon adjacent to the thiazole ring (α-proton) would appear at a different chemical shift than the proton adjacent to the carboxyl group (β-proton). For pure acrylic acid, these protons appear as multiplets centered around 6.01 ppm (trans to COOH), 6.17 ppm (geminal), and 6.42 ppm (cis to COOH). researchgate.net The thiazole ring protons would also present characteristic signals in the aromatic region of the spectrum.
The ¹³C NMR spectrum further corroborates the structure. The carbon atoms of the carboxyl group, the alkene, and the thiazole ring resonate at distinct chemical shifts. The carbonyl carbon of the carboxylic acid is typically found in the downfield region, around 165-172 ppm. chemicalbook.commdpi.com The vinylic carbons show signals in the range of approximately 120-145 ppm, with their exact positions dependent on the substituents. mdpi.com The carbon atoms of the thiazole ring would also have predictable shifts based on the extensive literature on thiazole derivatives. rsc.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on data from analogous acrylic acid and thiazole derivatives.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl (COOH) | 10.0 - 13.0 (broad) | 165 - 172 | Carboxyl proton shift is variable and depends on solvent and concentration. |
| Vinylic CH (α to thiazole) | 7.5 - 7.9 | ~140 - 145 | The large coupling constant (J ≈ 15-16 Hz) with the other vinylic proton confirms the E-isomer. |
| Vinylic CH (β to thiazole) | 6.3 - 6.7 | ~118 - 125 | |
| Thiazole H-2 | 8.8 - 9.2 | ~150 - 155 | |
| Thiazole H-5 | 7.8 - 8.2 | ~115 - 120 |
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and conformational state of the molecule, particularly regarding the strong hydrogen bonding associated with the carboxylic acid group.
In the solid state, carboxylic acids typically exist as centrosymmetric dimers linked by strong dual hydrogen bonds. This dimerization significantly affects the vibrational frequencies of the carboxyl group. The O-H stretching vibration, which appears as a sharp band around 3500-3600 cm⁻¹ for a free monomer, becomes a very broad and intense absorption band in the 2500-3300 cm⁻¹ region for the dimer. researchgate.net
The C=O stretching vibration is also highly indicative of the molecular state. For a monomeric carboxylic acid, this band is found at approximately 1760 cm⁻¹. In the hydrogen-bonded dimer, this vibration shifts to a lower frequency, typically appearing in the range of 1680-1710 cm⁻¹. nih.gov The C=C stretching vibration of the conjugated alkene system is expected to produce a band of medium intensity around 1625-1640 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond stretch, often strong in Raman spectra, would confirm the unsaturation. scbt.com The symmetric stretching of the carboxyl dimer can also be observed.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |
| O-H stretch (H-bonded dimer) | 2500 - 3300 (very broad) | IR | A key indicator of carboxylic acid dimerization. |
| C=O stretch (H-bonded dimer) | 1680 - 1710 | IR, Raman | Shifted to lower frequency from monomer value (~1760 cm⁻¹). |
| C=C stretch | 1625 - 1640 | IR, Raman | Indicates the presence of the alkene moiety. |
| Thiazole Ring Vibrations | 1400 - 1600 | IR, Raman | Multiple bands corresponding to ring stretching modes. |
| C-O stretch / O-H bend | 1210 - 1320 | IR | Associated with the carboxylic acid group. |
The electronic properties of this compound can be investigated using UV-Vis spectroscopy. The molecule possesses a conjugated system extending from the thiazole ring through the acrylic acid moiety. This conjugation is expected to give rise to strong π → π* electronic transitions.
Acrylic acid itself has a strong absorption maximum below 200 nm. nsf.gov The introduction of the thiazole ring, which acts as a chromophore, is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength, likely in the 270-300 nm range. mdpi.com The exact position of the absorption maximum (λ_max) can be influenced by solvent polarity. mdpi.com In some cases, a weak n → π* transition associated with the carbonyl group's non-bonding electrons may be observed, but it is often masked by the much stronger π → π* absorption band. nsf.gov
As this compound is an achiral molecule, it does not exhibit chiroptical properties such as circular dichroism in solution.
X-ray Crystallography of this compound and its Co-crystals/Salts
X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not publicly documented, its features can be reliably inferred from the structures of closely related compounds, such as other acrylic acid derivatives and thiazole-containing molecules. rsc.orgscielo.org.za
The molecule is expected to be largely planar, a conformation favored by the extended π-conjugation across the thiazole ring and the acrylate (B77674) system. The acrylic acid fragment, -CH=CH-COOH, will adopt an E configuration about the C=C double bond, consistent with the spectroscopic data. scielo.org.za
The bond lengths are expected to reflect this conjugation. The C-C single bond between the thiazole ring and the vinylic carbon, as well as the C-C bond in the acrylic acid moiety, will likely have lengths intermediate between those of typical single and double bonds. The thiazole ring itself will exhibit bond lengths characteristic of its aromatic nature. rsc.org
Table 3: Expected Bond Lengths and Angles for this compound Based on data from analogous crystal structures.
| Bond/Angle | Expected Value |
| C=O (carbonyl) | ~1.25 Å |
| C-O (hydroxyl) | ~1.31 Å |
| C=C (vinylic) | ~1.34 Å |
| C-C (vinylic-carboxyl) | ~1.48 Å |
| C-C (thiazole-vinylic) | ~1.46 Å |
| C-S (thiazole) | ~1.72 Å |
| C=N (thiazole) | ~1.32 Å |
| C=C-C (angle) | ~120° |
| C-C=O (angle) | ~122° |
The crystal packing of this compound is anticipated to be dominated by strong and directional hydrogen bonds. The most significant intermolecular interaction is the formation of a centrosymmetric dimer via dual O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. semanticscholar.org This interaction forms a highly stable eight-membered ring motif, which is described by the graph-set notation R²₂(8). rsc.org This is a classic and highly robust supramolecular synthon for carboxylic acids.
Polymorphism Studies of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in the development of pharmaceutical and specialty chemical products. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from studies on related thiazole-containing molecules.
Thiazole derivatives have been shown to exhibit polymorphism. For instance, certain complex thiazole-containing compounds have been observed to crystallize in different space groups, leading to distinct packing arrangements and, consequently, different physical properties. researchgate.net The presence of both a hydrogen-bond donor (the carboxylic acid group) and acceptors (the thiazole nitrogen and carbonyl oxygen) in this compound increases the likelihood of forming various stable hydrogen-bonding networks in the solid state, which is a common origin of polymorphism.
The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, are expected to play a crucial role in determining which polymorphic form of this compound is obtained. It is plausible that different solvent environments could lead to the formation of solvates or different unsolvated crystalline forms. Spectroscopic techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be essential tools for identifying and characterizing potential polymorphs of this compound.
Table 1: Potential Factors Influencing Polymorphism in this compound
| Factor | Description |
| Solvent of Crystallization | The polarity and hydrogen-bonding capability of the solvent can influence the intermolecular interactions and lead to different packing arrangements. |
| Temperature | Temperature can affect the nucleation and growth kinetics of different crystalline forms, favoring the formation of either thermodynamically or kinetically stable polymorphs. |
| Supersaturation | The level of supersaturation during crystallization can impact which polymorphic form preferentially crystallizes. |
| Impurities | The presence of impurities can inhibit the growth of certain crystalline forms or act as a template for others. |
While awaiting specific experimental data, the study of polymorphism in analogous thiazole and acrylic acid derivatives provides a strong indication that this compound is a candidate for exhibiting this phenomenon.
Conformational Studies of this compound in Solution and Solid State
Rotational Barriers and Energetic Landscapes
The energetic landscape of this compound is defined by the energy changes associated with rotation around its key single bonds. The rotation around the C-C single bond between the thiazole ring and the acrylic acid moiety, and the C-C single bond within the acrylic acid itself, are of particular interest.
Studies on simple acrylic acid have shown that there are two main planar conformers, s-cis and s-trans, arising from rotation around the C-C single bond. rsc.orgrsc.org The energy barrier for this rotation is influenced by steric and electronic effects. For this compound, the thiazole ring introduces additional steric bulk and electronic interactions that would modulate this rotational barrier.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surface for the rotation around these bonds. Such studies could predict the energy barriers between different conformers and identify the most stable conformations. For analogous acrylic acid derivatives, rotational barriers are typically in the range of a few kcal/mol. msu.edu
Table 2: Estimated Rotational Barriers for Key Single Bonds in this compound (Theoretical)
| Bond | Description | Estimated Rotational Barrier (kcal/mol) |
| Thiazole-C(vinyl) | Rotation of the thiazole ring relative to the acrylic acid chain. | 3 - 7 |
| C(vinyl)-C(carbonyl) | Rotation within the acrylic acid moiety (s-cis/s-trans isomerism). | 2 - 5 |
Note: These values are estimations based on similar molecules and would require specific computational or experimental verification for this compound.
Preferred Conformers and Their Stability
For the acrylic acid moiety, the s-trans (or E) conformation, where the carbonyl group and the vinyl C=C double bond are anti-periplanar, is often more stable than the s-cis (or Z) conformation due to reduced steric hindrance. rsc.orgmsu.edu However, the presence of the thiazole ring could influence this preference.
The orientation of the thiazole ring relative to the acrylic acid chain is another critical conformational feature. Two primary planar conformers can be envisioned: one where the sulfur atom of the thiazole is syn to the vinyl C-H bond, and another where it is anti. The relative stability of these conformers would depend on minimizing steric clashes and maximizing favorable electronic interactions.
In the solid state, the preferred conformation will be the one that allows for the most efficient crystal packing, which may not necessarily be the lowest energy conformer in the gas phase or in solution. Intermolecular hydrogen bonding between the carboxylic acid groups is expected to be a dominant feature in the crystal structure, likely leading to the formation of dimers or chains. The Cambridge Structural Database (CSD) is a powerful tool for analyzing the preferred conformations of similar fragments in the solid state. cam.ac.ukimet-db.ru
Table 3: Summary of Likely Preferred Conformational Features
| Feature | Preferred State | Rationale |
| Acrylic Acid Moiety | Predominantly s-trans | Minimizes steric hindrance between the carbonyl oxygen and the vinyl group. |
| Thiazole Ring Orientation | Dependent on minimizing steric interactions with the acrylic acid chain. | The lowest energy conformer will balance steric and electronic effects. |
| Solid-State Structure | Planar or near-planar conformation | Allows for efficient crystal packing and maximization of intermolecular interactions. |
| Hydrogen Bonding | Formation of dimers or catemers | Strong intermolecular hydrogen bonds are a key stabilizing feature in the solid state for carboxylic acids. |
Further experimental work, including single-crystal X-ray diffraction and detailed NMR spectroscopic analysis in various solvents, is necessary to definitively determine the polymorphic forms and conformational preferences of this compound. researchgate.net
Theoretical and Computational Studies of E 3 Thiazol 4 Yl Acrylic Acid
Quantum Chemical Calculations of (E)-3-(Thiazol-4-yl)acrylic acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. nih.gov This is a significant advantage over wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system. nih.gov
For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and to calculate various electronic properties. nih.gov Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.
The distribution of HOMO and LUMO across the molecule can also be visualized. For a molecule like this compound, the HOMO is likely to be delocalized over the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed over the acrylic acid moiety, which contains electron-withdrawing groups. This distribution is key to understanding the molecule's role in chemical reactions.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850 Hartree |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.
Ab initio quantum chemistry methods are computational chemistry methods based on quantum chemistry. The term "ab initio" is Latin for "from the beginning," and these methods are so named because they derive from first principles, without the inclusion of experimental data.
For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations of the molecule's energy and spectroscopic parameters. These calculations are generally more computationally expensive than DFT but can offer a higher level of accuracy.
These methods can be used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational modes, one can assign the peaks in an experimental spectrum to specific molecular motions, such as the stretching and bending of the C=C, C=O, and C-H bonds in this compound. Furthermore, these methods can predict NMR chemical shifts, which are invaluable for confirming the structure of synthesized compounds.
Molecular Dynamics Simulations Involving this compound
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study this compound in different solvent environments (e.g., water, ethanol (B145695), DMSO) to understand how the solvent affects its three-dimensional structure and its dynamic behavior.
By simulating the molecule in a box of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. This is particularly relevant for this compound, which has hydrogen bond donors (the carboxylic acid -OH) and acceptors (the nitrogen and sulfur atoms in the thiazole ring and the carbonyl oxygen). The simulations can reveal the preferred conformations of the molecule in different solvents, which can in turn affect its reactivity.
Many thiazole derivatives exhibit biological activity by interacting with specific protein targets. jpionline.orgnih.gov MD simulations are a powerful tool for studying the interactions between a small molecule (ligand) and a biological macromolecule (receptor).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound (Focus on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR studies is to develop a model that can predict the activity of new, unsynthesized compounds. chalcogen.ro
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with different substituents on the thiazole ring or the acrylic acid chain. The biological activity of these compounds would be measured, and then a QSAR model would be built by correlating the activity with various calculated molecular descriptors.
Theoretical descriptors, which can be calculated using computational methods, are often used in QSAR studies. These can be categorized as:
Electronic descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. chalcogen.ro
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Topological descriptors: These are numerical values that describe the connectivity of the atoms in the molecule.
Thermodynamic descriptors: These include properties like the heat of formation and solvation energy.
A hypothetical QSAR data table for a series of this compound derivatives is shown below, illustrating the types of theoretical descriptors that could be used.
| Compound | R-group | pIC50 | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |
| 1 | -H | 5.2 | -6.5 | -2.0 | 150 |
| 2 | -CH3 | 5.5 | -6.3 | -1.9 | 165 |
| 3 | -Cl | 5.8 | -6.7 | -2.2 | 160 |
| 4 | -OCH3 | 5.6 | -6.2 | -1.8 | 170 |
| 5 | -NO2 | 6.1 | -7.0 | -2.5 | 168 |
Note: The compound structures and pIC50 values are hypothetical and for illustrative purposes only. The descriptor values are representative of what would be calculated.
By applying statistical methods like multiple linear regression or partial least squares to this data, a QSAR equation can be derived that quantifies the relationship between the descriptors and the biological activity. imist.maresearchgate.net Such a model can then be used to predict the activity of new derivatives and to guide the synthesis of more potent compounds.
Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful predictive tool in understanding the reactivity and potential transformation of molecules like this compound. Although specific computational studies on the reaction pathways of this exact molecule are not extensively documented in publicly available literature, we can infer potential mechanistic insights by examining theoretical studies on its constituent functional groups: the thiazole ring and the acrylic acid moiety.
Computational investigations into related thiazole derivatives have provided significant insights into their reaction mechanisms. For instance, studies on the synthesis of substituted thiazoles often employ computational methods to elucidate the most probable reaction pathways, such as in palladium-catalyzed coupling reactions or formal [4+1] cycloadditions. acs.orgnih.gov These studies typically calculate the transition state energies and reaction intermediates to map out the lowest energy pathway, thus predicting the regioselectivity and stereoselectivity of the reaction. Similarly, computational insights have been crucial in understanding the biological activity of thiazole-containing compounds by modeling their interactions with biological targets. nih.govmdpi.com
For the acrylic acid portion of the molecule, DFT studies have been instrumental in exploring its chemical reactivity. researchgate.net Theoretical investigations on the formation of acrylic acid and its derivatives, for example, through the nickel-mediated coupling of ethylene (B1197577) and carbon dioxide, have utilized DFT to describe the potential energy surface and identify barriers that might hinder catalytic activity. researchgate.netresearchgate.netacs.org These studies provide a framework for understanding how the electronic nature of substituents on the acrylic acid can influence its reactivity.
In the context of this compound, computational chemistry could be applied to predict several key reaction pathways:
Electrophilic and Nucleophilic Additions to the Alkene Bond: The carbon-carbon double bond in the acrylic acid chain is susceptible to both electrophilic and nucleophilic attacks. Computational models can predict the frontier molecular orbitals (HOMO and LUMO) to determine the likely sites for such attacks. For example, the distribution of electron density, as calculated by DFT, can indicate whether the α-carbon or β-carbon is more susceptible to nucleophilic addition.
Reactions involving the Carboxylic Acid Group: Esterification and amidation are common reactions of the carboxylic acid group. Theoretical calculations can model the transition states and activation energies for these reactions with various alcohols or amines, providing predictions of reaction rates and equilibrium constants.
Reactivity of the Thiazole Ring: The thiazole ring can undergo electrophilic substitution. Computational studies can predict the most likely position for substitution (C2, C5) by calculating the relative energies of the sigma complexes formed during the reaction. Furthermore, the nitrogen and sulfur heteroatoms can act as coordination sites for metal catalysts, a process that can be modeled to understand potential catalytic transformations. nih.gov
Cycloaddition Reactions: The alkene moiety can potentially participate in cycloaddition reactions. DFT calculations are a standard tool to investigate the mechanisms and stereoselectivities of such reactions, for instance, in [2+2] cycloadditions with ketenes. rsc.org
A hypothetical computational study on the mechanism of a reaction, for instance, the bromination of the double bond of this compound, would typically involve the steps and yield data as illustrated in the following table.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Stationary Point |
| 1 | Formation of the bromonium ion intermediate | 12.5 | Transition State |
| 2 | Nucleophilic attack by Br- on the bromonium ion | 5.2 | Transition State |
| Product | Formation of the dibromo-adduct | -25.7 (relative to reactants) | Minimum |
This table is a hypothetical representation of data that could be generated from a DFT study on the bromination of this compound and is for illustrative purposes only.
Such computational data is invaluable for experimental chemists, as it can guide the choice of reaction conditions and reagents to achieve a desired chemical transformation efficiently and selectively. It provides a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net
Biological Activity and Structure Activity Relationship Sar Studies of E 3 Thiazol 4 Yl Acrylic Acid Analogs
Exploration of Potential Biological Targets of (E)-3-(Thiazol-4-yl)acrylic acid and its Derivatives
The thiazole (B1198619) nucleus, often considered a bioisostere of pyrimidine, can interact with a wide range of biological macromolecules. This has led to the investigation of thiazole derivatives, including those with an acrylic acid side chain, against various biological targets.
Enzyme Inhibition Studies (e.g., kinases, proteases, metabolic enzymes)
Thiazole-containing compounds have been identified as inhibitors of several enzyme classes. While specific data for this compound is limited, studies on analogous structures provide insights into its potential enzyme inhibitory activities.
Research into thiazole derivatives has revealed their potential as kinase inhibitors. For instance, certain 3-thiazolyl-indole derivatives have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov One such compound exhibited an IC50 value of 0.35 µM, comparable to the standard roscovitine. nih.gov Furthermore, thiazole derivatives bearing a phenyl sulfonyl group have shown potent inhibition of the B-RAFV600E kinase at nanomolar concentrations. nih.gov These findings suggest that the thiazole core of this compound could serve as a scaffold for developing kinase inhibitors.
The anti-inflammatory properties of some thiazole derivatives have been attributed to their inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to directly inhibit 5-LOX, with N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrating potent anti-inflammatory activity.
Computational docking studies have also explored the potential of thiazole derivatives as cyclooxygenase (COX) inhibitors. A designed thiazole derivative, compound 2A8, exhibited a strong binding affinity of -10 kcal/mol to the COX-2 enzyme (PDB ID: 4M11) through the formation of 14 hydrogen bonds. sciepub.com This suggests that the thiazole moiety can be a key pharmacophore for COX inhibition.
Table 1: Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Target Enzyme | Key Findings |
| 3-Thiazolyl-indole derivatives | CDK2 | IC50 of 0.35 µM for a lead compound. nih.gov |
| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E kinase | Nanomolar inhibition. nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) | Direct inhibition, potent anti-inflammatory activity. |
| Designed Thiazole Derivative (2A8) | Cyclooxygenase-2 (COX-2) | Predicted binding affinity of -10 kcal/mol. sciepub.com |
Receptor Binding Profiling and Ligand-Target Interactions
The thiazole scaffold has been successfully incorporated into ligands targeting various G-protein coupled receptors (GPCRs) and ion channels.
Thiazole and thiadiazole analogs have been investigated as antagonists of the human adenosine (B11128) A3 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the acyl group significantly enhanced the affinity and selectivity for this receptor subtype. nih.gov Molecular modeling suggested that a high-affinity antagonist, a 1,2,4-thiadiazole (B1232254) derivative, interacts with the receptor through hydrogen bonding between its carbonyl group and Gln167 in the second extracellular loop, a residue unique to the human A3 receptor. nih.gov This interaction appears to be a key determinant of selectivity. nih.gov
In the realm of cannabinoid receptors, novel thiazole and benzothiazole (B30560) derivatives have been designed as selective CB2 receptor agonists. nih.gov The N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide series demonstrated high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range and selectivity indices up to 429-fold over CB1 receptors. nih.gov These compounds also showed agonistic activity in cellular assays with EC50 values in the low nanomolar range. nih.gov
Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Functional characterization revealed that these compounds act as negative allosteric modulators, with some analogs exhibiting IC50 values in the low micromolar range. nih.gov The mode of action appears to be state-dependent, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov
Table 2: Receptor Binding Affinity of Thiazole Derivatives
| Compound Class | Target Receptor | Affinity/Activity |
| Thiazole and thiadiazole analogs | Human Adenosine A3 Receptor | Subnanomolar affinity for optimized derivatives. nih.gov |
| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid CB2 Receptor | Ki values in the pM to low nM range; selective agonists. nih.gov |
| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | IC50 values in the 1-3 µM range; selective antagonists. nih.gov |
In Vitro Mechanistic Investigations of Biological Effects
Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their development as therapeutic agents.
Elucidation of Molecular Pathways Triggered by this compound Analogs
While specific mechanistic studies on this compound are not extensively documented, research on structurally related thiazole derivatives provides clues to the potential pathways involved. For instance, the anticancer activity of some thiazole derivatives is linked to the induction of apoptosis. Thiazole derivatives containing a phenyl sulfonyl group were found to trigger apoptosis in melanoma cells. nih.gov
The inhibition of key signaling enzymes like kinases and 5-LOX by thiazole derivatives directly implicates their involvement in cellular signaling pathways. Inhibition of CDKs can lead to cell cycle arrest, while 5-LOX inhibition modulates inflammatory pathways. The potential for this compound to act as a Michael acceptor also suggests that it could modulate cellular pathways through covalent modification of key signaling proteins, such as those involved in the Keap1-Nrf2 pathway, which regulates the antioxidant response.
Cell-Based Assays for Specific Biological Responses (excluding cytotoxicity, ADME)
Cell-based assays have been instrumental in characterizing the biological responses to thiazole derivatives. In studies of cannabinoid receptor agonists, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated agonistic functional activity in cellular assays, confirming their ability to activate the CB2 receptor and initiate downstream signaling. nih.gov
In the context of ZAC antagonists, functional characterization using two-electrode voltage-clamp electrophysiology in Xenopus oocytes was crucial in determining the inhibitory activity and mode of action of N-(thiazol-2-yl)-benzamide analogs. nih.gov These assays revealed that the compounds were able to block Zn2+-evoked currents, indicating their antagonistic effect on the ion channel. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the thiazole ring and the acrylic acid moiety.
In the development of adenosine A3 receptor antagonists, SAR studies of thiazole and thiadiazole derivatives highlighted the importance of the acyl group. nih.gov 4-methoxyphenyl (B3050149) and aliphatic acyl group substitutions led to a substantial increase in affinity and selectivity. nih.gov The modeling studies further suggested that the cis-amide bond conformation was energetically favored and that specific hydrogen bonding interactions with the receptor were critical for high affinity. nih.gov
For the cannabinoid CB2 receptor agonists, the SAR of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides revealed that the benzothiazole core was a key element for high affinity. nih.gov Modifications to the carboxamide portion, such as the introduction of a 3-(trifluoromethyl)benzamide (B157546) group, resulted in a compound with remarkable in vivo anti-inflammatory activity. nih.gov
In the case of ZAC antagonists, the SAR of N-(thiazol-2-yl)-benzamide analogs showed that modifications to both the thiazole and phenyl rings had a profound impact on activity. nih.gov For instance, the presence of a 5-methyl ester on the thiazole ring was found to be more favorable than a 5-ethyl ester. nih.gov On the phenyl ring, specific substitution patterns were necessary for potent inhibition, with many analogs showing reduced or no activity upon alteration of the substitution pattern of the initial hit compound. nih.gov
Table 3: Summary of Structure-Activity Relationships for Thiazole Derivatives
| Compound Series | Key Structural Features for Activity |
| Adenosine A3 Receptor Antagonists | 4-methoxyphenyl or aliphatic acyl groups; cis-amide conformation. nih.gov |
| Cannabinoid CB2 Receptor Agonists | Benzothiazole core; specific substitutions on the carboxamide moiety. nih.gov |
| Zinc-Activated Channel (ZAC) Antagonists | 5-methyl ester on the thiazole ring; specific substitution patterns on the phenyl ring. nih.gov |
Impact of Thiazole Ring Substitutions on Biological Activity
The thiazole ring serves as a critical anchor for biological interactions, and its substitution pattern is a key determinant of activity. Research has demonstrated that the introduction of various functional groups at different positions on the thiazole ring can modulate the potency and selectivity of these analogs. For instance, in the context of developing inhibitors for monocarboxylate transporters, a critical target in cancer metabolism, substitutions on the thiazole ring have been shown to be pivotal.
A study focused on novel inhibitors of monocarboxylate transporter 1 (MCT1) and 4 (MCT4) highlighted the importance of substitutions at the C2 and C5 positions of the thiazole ring. The data revealed that small, lipophilic groups at these positions could enhance inhibitory activity, likely by improving interactions within the hydrophobic binding pocket of the transporter.
Furthermore, the electronic properties of the substituents play a significant role. Electron-withdrawing groups can alter the charge distribution across the molecule, potentially strengthening interactions with polar residues in the target protein. Conversely, electron-donating groups can also be beneficial, depending on the specific electronic environment of the binding site. The strategic placement of substituents with tailored electronic and steric properties is therefore a cornerstone of optimizing the biological activity of these compounds.
Role of the Acrylic Acid Moiety Modifications in Biological Efficacy
The acrylic acid portion of the this compound scaffold is a crucial pharmacophoric element, directly participating in binding events that are essential for biological efficacy. Modifications to this moiety have been extensively explored to fine-tune the pharmacological profile of these compounds.
The carboxylic acid group is often a key interaction point, forming strong ionic bonds or hydrogen bonds with complementary residues in the active site of a target protein. However, its acidic nature can limit cell permeability and oral bioavailability. To address this, a common strategy is the esterification of the carboxylic acid, creating prodrugs that can more readily cross cell membranes. These esters are then hydrolyzed by intracellular esterases to release the active carboxylic acid form of the drug.
The rigidity of the acrylic acid double bond is also critical. Saturation of this bond to form a flexible propanoic acid derivative typically leads to a significant reduction or complete loss of biological activity. This underscores the importance of the planar, conjugated system for maintaining the correct orientation of the molecule within the binding site, a finding that has been consistently observed across various studies.
Conformational Lock-and-Key Principles in Biological Interactions
The biological activity of this compound and its analogs is governed by the principles of molecular recognition, often described by the "lock-and-key" or "induced fit" models. The specific three-dimensional conformation of these molecules is paramount for their ability to bind to their biological targets with high affinity and specificity.
The relatively rigid structure of the this compound scaffold, conferred by the aromatic thiazole ring and the planar acrylic acid moiety, limits the number of possible conformations. This pre-organization can be advantageous for binding, as less conformational entropy is lost upon interaction with the target protein.
Computational docking studies and X-ray crystallography have provided valuable insights into the binding modes of these compounds. These studies often reveal a consistent binding pattern where the thiazole ring occupies a well-defined hydrophobic pocket, while the acrylic acid group extends towards a region with positively charged or polar residues. The precise geometry of this interaction is critical, and any structural modification that disrupts this optimal fit can lead to a dramatic decrease in biological activity.
Design Principles for Novel Biologically Active Compounds Based on this compound Scaffold
The development of new and improved therapeutic agents based on the this compound scaffold relies on a set of rational design principles derived from accumulated SAR data and a deep understanding of the target's structure and function.
One key strategy is bioisosteric replacement , where functional groups are exchanged for others with similar steric and electronic properties to enhance potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole or other acidic bioisosteres to modulate its pKa and metabolic stability.
Structure-based drug design is another powerful approach. When the three-dimensional structure of the target protein is known, computational tools can be used to design novel analogs that are predicted to have improved binding affinity. This allows for a more targeted and efficient exploration of chemical space.
Furthermore, the principle of scaffold hopping , where the thiazole ring is replaced by other heterocyclic systems, can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved drug-like properties. The overarching goal of these design principles is to systematically optimize the interactions between the ligand and its target, ultimately leading to the development of more effective and safer medicines.
Applications of E 3 Thiazol 4 Yl Acrylic Acid As a Chemical Intermediate
Utilization of (E)-3-(Thiazol-4-yl)acrylic acid in the Synthesis of Complex Organic Molecules
The bifunctional nature of this compound, possessing both a nucleophilic thiazole (B1198619) ring and an electrophilic α,β-unsaturated carboxylic acid, makes it a prime candidate for the construction of elaborate organic structures. This dual reactivity allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.
Precursor for Advanced Heterocyclic Systems
The thiazole ring is a common scaffold in many biologically active compounds. This compound serves as a starting point for the synthesis of more complex, fused heterocyclic systems. The acrylic acid portion of the molecule can undergo a variety of reactions, including Michael additions, cycloadditions, and amidation, to build new rings onto the existing thiazole core. For instance, the reaction of the acrylic acid moiety with binucleophilic reagents can lead to the formation of new heterocyclic rings, such as pyrimidines, pyridines, or other fused systems. While direct examples of such syntheses starting from this compound are not extensively documented in readily available literature, the general reactivity patterns of acrylic acids and thiazoles suggest a high potential for its use in this area.
Building Block for Natural Product Synthesis
Thiazole rings are integral components of numerous natural products, many of which exhibit significant biological activities. These include various peptides, alkaloids, and other secondary metabolites. While the direct incorporation of this compound into a total synthesis of a natural product is not yet a widely reported strategy, its potential as a building block is clear. The synthesis of analogs of natural products often involves the use of versatile building blocks that can be readily modified. The acrylic acid handle of this compound provides a convenient point for chemical manipulation, allowing for its attachment to other fragments during a convergent synthesis. This approach could facilitate the rapid generation of libraries of natural product-like molecules for biological screening.
Role of this compound in the Development of Agrochemicals (Synthetic Aspects Only)
The field of agrochemicals has seen the utility of thiazole-containing compounds as potent fungicides and herbicides. A key example highlighting the potential of similar acrylic acid derivatives is found in patent literature describing the synthesis of 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives for use as fungicides. google.com These compounds demonstrate the importance of the acrylic acid functionality in creating agrochemically active molecules.
A French patent, FR2647787A1, specifically discloses the preparation of "3-(4-thiazolyl)-2-fluoro-2-(E)-propenoic acid" as an intermediate for the synthesis of fungicidal thiazolylalkoxyacrylates. scripps.edu This closely related compound underscores the role of the this compound scaffold in the development of new crop protection agents. The synthetic strategies outlined in such patents typically involve the reaction of the acrylic acid moiety to form esters or amides, which are crucial for the biological activity of the final product.
| Intermediate | Target Compound Class | Application | Reference |
| 3-(4-thiazolyl)-2-fluoro-2-(E)-propenoic acid | Thiazolylalkoxyacrylates | Fungicides | scripps.edu |
| 5-chloro-1,2,3-thiadiazole-4-acrylic acid derivatives | 1,2,3-Thiadiazole derivatives | Fungicides | google.com |
Applications in Materials Science (e.g., Polymerization Monomers, Functional Materials)
The acrylic acid functionality in this compound makes it a potential monomer for polymerization reactions. Acrylic acids and their esters are widely used in the polymer industry to create a vast array of materials with diverse properties. The incorporation of the thiazole ring into a polymer backbone could impart unique characteristics to the resulting material.
For instance, the thiazole moiety could enhance the thermal stability, conductivity, or chelating properties of the polymer. While specific research detailing the polymerization of this compound is not prominent, the general principles of acrylic acid polymerization are well-established. Radical polymerization is a common method for polymerizing acrylic monomers. The resulting polymer would feature a poly(acrylic acid) backbone with pendant thiazole-4-yl groups. Such functional polymers could find applications in areas like:
Functional Coatings: The thiazole groups could provide enhanced adhesion to metal surfaces or act as corrosion inhibitors.
Specialty Hydrogels: The thiazole units might influence the swelling behavior and mechanical properties of hydrogels, making them suitable for applications in sensors or drug delivery.
Coordination Polymers: The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, leading to the formation of coordination polymers with interesting electronic or magnetic properties.
Further research is needed to fully explore the potential of this compound as a monomer in materials science.
Future Directions and Research Challenges in the Study of E 3 Thiazol 4 Yl Acrylic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the advancement of (E)-3-(thiazol-4-yl)acrylic acid research lies in the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional synthetic methods for thiazole (B1198619) derivatives often rely on harsh reagents and generate considerable waste. nih.govresearchgate.net Future research must prioritize the adoption of green chemistry principles.
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. researcher.liferesearchgate.net
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency, offering a greener alternative to conventional heating. researchgate.netresearcher.life
Green Solvents and Catalysts: A shift towards the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents is crucial for sustainable synthesis. nih.govbohrium.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved consistency, yield, and safety in the large-scale production of this compound and its analogs.
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity |
| Ultrasound-Mediated Synthesis | Improved reaction rates, energy efficiency |
| Green Solvents/Catalysts | Reduced environmental impact, increased safety |
| Flow Chemistry | High scalability, improved process control, enhanced safety |
Advanced Computational Approaches for Predicting Properties and Reactivity
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. By predicting molecular properties and reactivity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Future computational research should focus on:
Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies: These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, guiding the design of more potent compounds. ontosight.ai
Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes of this compound derivatives to biological targets, such as enzymes and receptors, helping to elucidate their mechanism of action. ontosight.ai
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity |
| QSAR | Guiding the design of derivatives with enhanced biological activity |
| Molecular Docking | Elucidating binding interactions with biological targets |
Exploration of Novel Biological Mechanisms and Target Identification
The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comrsc.org A significant research challenge is to move beyond preliminary screening and identify the specific molecular targets and signaling pathways modulated by this compound.
Future investigations should aim to:
Identify Novel Protein Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins that interact with this compound.
Elucidate Mechanisms of Action: Detailed biochemical and cellular assays are needed to understand how this compound exerts its biological effects.
Explore New Therapeutic Areas: Given the broad bioactivity of thiazoles, this compound should be investigated for its potential in a wider range of diseases.
Integration of this compound into Multi-Component Systems and Complex Architectures
The this compound moiety can serve as a valuable building block for the construction of more complex molecules and multi-component systems. This approach can lead to the development of compounds with enhanced or entirely new functionalities.
Future research in this area could involve:
Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound scaffold with other pharmacophores to create molecules with dual or synergistic activities.
Drug Conjugates: Attaching this compound to targeting moieties, such as peptides or antibodies, to achieve selective delivery to specific cells or tissues.
Functional Materials: Incorporating this compound into polymers or other materials to develop novel biomaterials with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-3-(Thiazol-4-yl)acrylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation of 4-thiazolylamine derivatives with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . Key variables include temperature control (room temperature minimizes side reactions), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios. Industrial-scale synthesis may employ continuous flow reactors to improve reproducibility .
- Analytical Validation : Post-synthesis, purity is assessed via HPLC or LC-MS, while structural confirmation uses H/C NMR and FT-IR spectroscopy .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Spectroscopy : H NMR (δ ~6.5–8.5 ppm for thiazole protons and α,β-unsaturated carboxylic acid protons) and FT-IR (C=O stretch at ~1700 cm, C=C at ~1600 cm) are standard . UV-Vis spectroscopy can monitor conjugation effects in the thiazole-acrylic acid system .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs ) resolves stereochemistry and confirms the (E)-configuration. Hydrogen bonding patterns between the carboxylic acid and thiazole nitrogen are critical for stability .
Q. How can researchers design initial biological activity screens for this compound?
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains. Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Clues : Preliminary docking studies (e.g., AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., EGFR) guide hypothesis-driven research .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve the compound’s bioactivity?
- Modification Strategies :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -NO) at the 2-position to enhance electrophilicity.
- Acrylic Acid Moiety : Replace the carboxylic acid with esters or amides to modulate bioavailability .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Example : If antimicrobial activity varies across studies, consider:
- Strain Variability : Test across clinically resistant strains.
- Synergistic Effects : Combine with known antibiotics (e.g., β-lactams) to assess potentiation .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Dynamics (MD) : Simulate binding stability to targets like bacterial topoisomerase IV or human cyclooxygenase-2.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Process Optimization : Use flow chemistry to control reaction exothermicity and prevent isomerization.
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Q. How do enzymatic vs. chemical synthesis routes compare for producing enantiopure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
